REACTION_CXSMILES
|
C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.CN(C1C=CC(C(C2C=CC(N(C)C)=CC=2)CC2C(S(O)(=O)=O)=CC=CC=2)=CC=1)C.C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.CC[N+]1C(C2C=CC=CC=2)=C2C(C=CC(N)=C2)=C2C=1C=C(N)C=C2.[Br-].[B:108]([OH:111])([OH:110])[OH:109].[CH2:112]([N:123]([CH2:128][C:129]([OH:131])=[O:130])[CH2:124][C:125]([OH:127])=[O:126])[CH2:113][N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117].C(O)C(N)(CO)CO>O>[B:108]([OH:111])([OH:110])[OH:109].[CH2:113]([N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117])[CH2:112][N:123]([CH2:128][C:129]([OH:131])=[O:130])[CH2:124][C:125]([OH:127])=[O:126] |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
agarose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
agarose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2S(=O)(=O)O)C3=CC=C(C=C3)N(C)C
|
Name
|
sucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C=4C=CC=CC4)N)N.[Br-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 45 minutes
|
Duration
|
45 min
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.CN(C1C=CC(C(C2C=CC(N(C)C)=CC=2)CC2C(S(O)(=O)=O)=CC=CC=2)=CC=1)C.C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.CC[N+]1C(C2C=CC=CC=2)=C2C(C=CC(N)=C2)=C2C=1C=C(N)C=C2.[Br-].[B:108]([OH:111])([OH:110])[OH:109].[CH2:112]([N:123]([CH2:128][C:129]([OH:131])=[O:130])[CH2:124][C:125]([OH:127])=[O:126])[CH2:113][N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117].C(O)C(N)(CO)CO>O>[B:108]([OH:111])([OH:110])[OH:109].[CH2:113]([N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117])[CH2:112][N:123]([CH2:128][C:129]([OH:131])=[O:130])[CH2:124][C:125]([OH:127])=[O:126] |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
agarose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
agarose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2S(=O)(=O)O)C3=CC=C(C=C3)N(C)C
|
Name
|
sucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C=4C=CC=CC4)N)N.[Br-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 45 minutes
|
Duration
|
45 min
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |